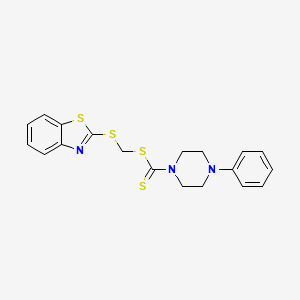![molecular formula C17H13ClN2O B11582354 5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11582354.png)
5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
The synthesis of 5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-chlorophenyl)ethenylamine with 4-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Chemical Reactions Analysis
5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other groups using reagents like halogens or nitrating agents.
Scientific Research Applications
5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antiviral and anticancer properties.
Materials Science: Due to its unique structural properties, the compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors, leading to its antiviral or anticancer effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with viral replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE can be compared with other oxadiazole derivatives such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a heterocyclic ring and has shown antiviral activity.
2-(2-[(4-Methoxyphenoxy)methyl]phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
The uniqueness of 5-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE lies in its specific structural features and the diverse range of applications it offers in different scientific fields.
Properties
Molecular Formula |
C17H13ClN2O |
|---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
5-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13ClN2O/c1-12-6-8-14(9-7-12)17-19-16(21-20-17)11-10-13-4-2-3-5-15(13)18/h2-11H,1H3/b11-10+ |
InChI Key |
KYKLNLLCUHPGIB-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)/C=C/C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-ethoxy-4-hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11582273.png)
![5-(3,5-Dimethylpiperidin-1-yl)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11582291.png)
![6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11582293.png)
![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11582294.png)
![2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B11582306.png)
![(5Z)-5-(4-ethylbenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11582312.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11582314.png)
![7-(3-chlorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11582315.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11582322.png)
![(10Z)-10-{[(2-aminophenyl)amino]methylidene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B11582326.png)
![N-[(4E)-2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B11582338.png)

![2-Methoxy-6-methyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11582344.png)
![3-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11582346.png)
